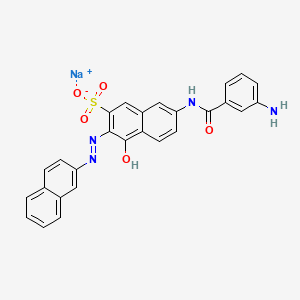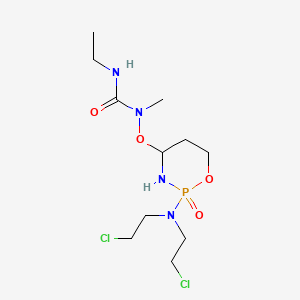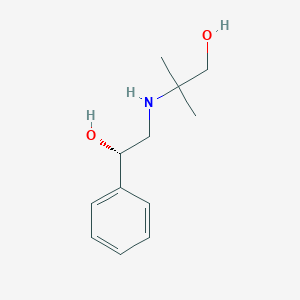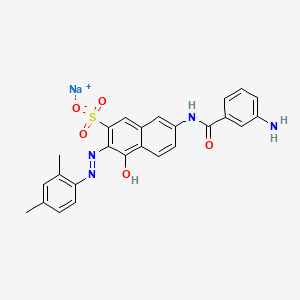
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Amidation: The resulting azo compound undergoes amidation with 3-aminobenzoic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Products include quinones and nitroso compounds.
Reduction: The major products are aromatic amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the compound’s color properties, while the sulphonate group enhances its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((2,4-dimethylphenyl)azo)benzenesulphonate
- Sodium 2-((3-aminobenzoyl)amino)-4-((2,4-dimethylphenyl)azo)benzenesulphonate
Uniqueness
Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it suitable for a wide range of applications.
Properties
CAS No. |
6369-36-4 |
|---|---|
Molecular Formula |
C25H21N4NaO5S |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
sodium;7-[(3-aminobenzoyl)amino]-3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1 |
InChI Key |
GSAWRBJCZDOLLM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC(=CC=C4)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


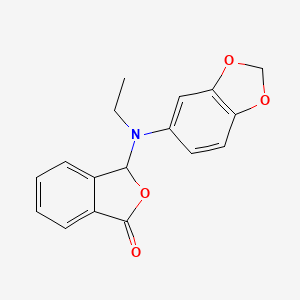
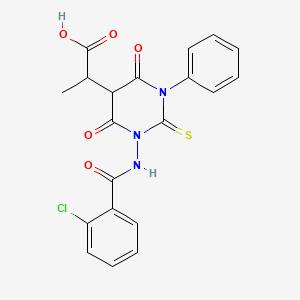
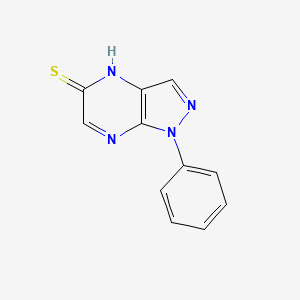
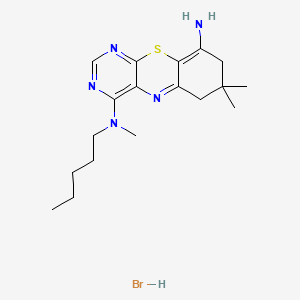
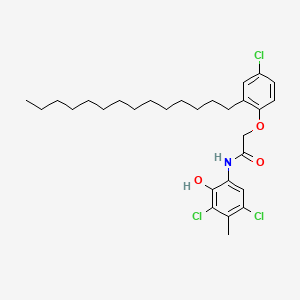

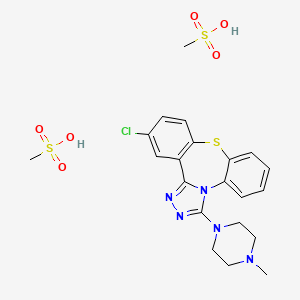

![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
